molecular formula C3H8NO6P2-3 B1609615 (1-Amino-1-phosphonopropyl)phosphonic acid CAS No. 15049-86-2

(1-Amino-1-phosphonopropyl)phosphonic acid

Cat. No. B1609615
CAS RN: 15049-86-2
M. Wt: 216.05 g/mol
InChI Key: PCTMREJZUSEOQD-UHFFFAOYSA-K
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Scientific Research Applications

Medicinal Chemistry Applications

α-Aminophosphonates and phosphinates have been recognized for their broad capability to influence physiological and pathological processes, with applications extending from agriculture to medicine. The unique N C P scaffold of these compounds allows for extensive structural modifications, leading to their broad biological relevance. They are known for their role as enzyme inhibitors, with the ability to regulate the activity of proteases, especially metalloproteases, by chelating metal ions in the enzymes' active sites. This mechanism has been exploited in the development of drugs such as the antihypertensive fosinopril, an angiotensin I converting enzyme (ACE) inhibitor. Furthermore, aminophosphonates act as competitive, irreversible inhibitors of serine hydrolases, by forming a stable bond with the active-site serine, thus blocking the enzyme's catalytic function. Aminomethylenebisphosphonic acids, another class of compounds bearing the N C P skeleton, have been utilized primarily in combating osteoporosis due to their high affinity to bone tissue and ability to regulate bone remodeling processes (Mucha, Kafarski, & Berlicki, 2011).

Synthesis and Biological Applications

Phosphonic acids and their derivatives are pursued as analogues of naturally occurring phosphates and "bio-isosteric phosphorus analogues" of amino acids, owing to their resistance to hydrolysis in biological environments. This resistance renders them extremely useful in metabolic regulation and in the development of potential drugs against several metabolic disorders. The significant effort directed towards developing efficient synthetic methods for aminophosphonic acids underscores their potential in biological applications (Orsini, Sello, & Sisti, 2010).

Environmental Microbiology and Biogeochemical Cycling

Organophosphorus molecules, including phosphonates, are crucial in the microbial degradation and biogeochemical cycling of phosphorus. Phosphonates, characterized by a stable C-P bond, play a significant role in the productivity of oceans and are degraded by bacteria through specific phosphonohydrolases. These enzymes, which are widely distributed among prokaryotes, function under conditions where traditional C-P lyase systems are inactive, thus contributing significantly to global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).

Mechanism of Action

Target of Action

(1-Amino-1-phosphonopropyl)phosphonic acid, also known as Aminoethylphosphonic acid (AEP), is a phosphonic acid derivative. The primary targets of AEP are metalloproteases , which are enzymes that play a crucial role in the hydrolysis of peptide bonds in proteins.

Mode of Action

AEP interacts with its targets, the metalloproteases, by acting as a potent inhibitor . The tetrahedral geometry of the substituents around the phosphonic moiety of AEP mimics the tetrahedral high-energy transition state of the peptide bond hydrolysis . This structural similarity allows AEP to bind to the active site of the metalloproteases, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of metalloproteases by AEP affects various biochemical pathways. Metalloproteases are involved in numerous biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, AEP can potentially influence these processes .

Pharmacokinetics

. These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of AEP’s action primarily result from its inhibitory effect on metalloproteases. By inhibiting these enzymes, AEP can affect the turnover and function of proteins in the cell .

Action Environment

The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the presence of other molecules that can interact with metalloproteases.

properties

IUPAC Name

(1-amino-1-phosphonopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTMREJZUSEOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-1-phosphonopropyl)phosphonic acid

CAS RN

15049-86-2
Record name P,P′-(1-Aminopropylidene)bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15049-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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